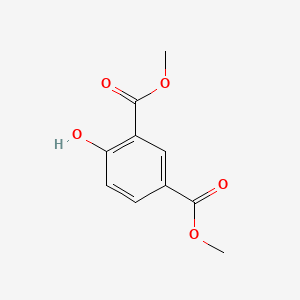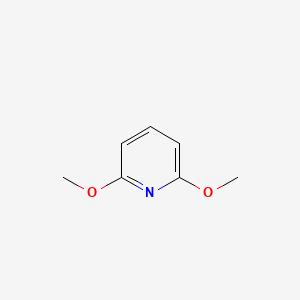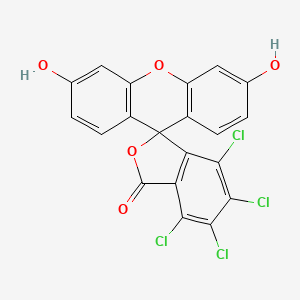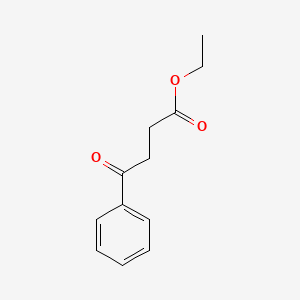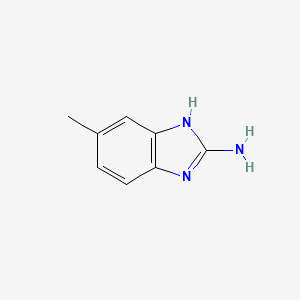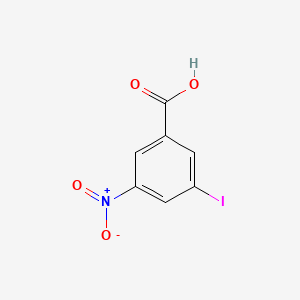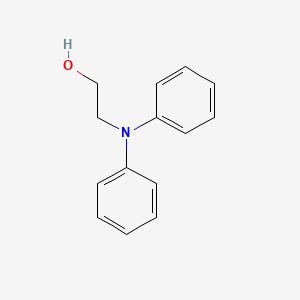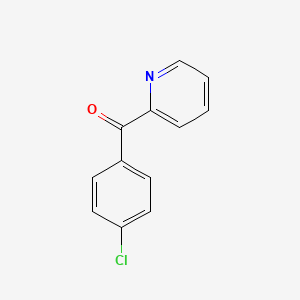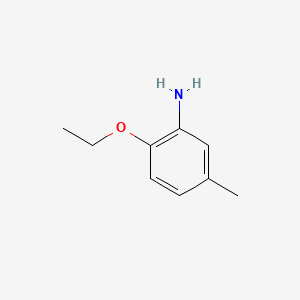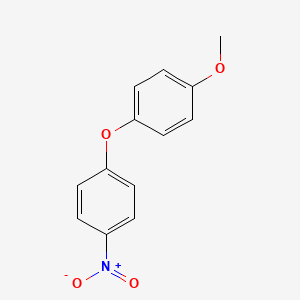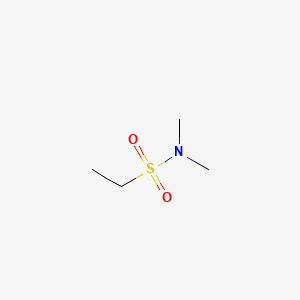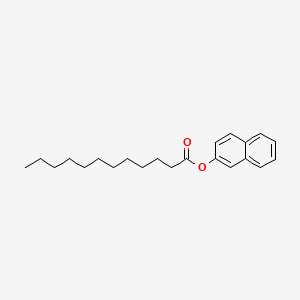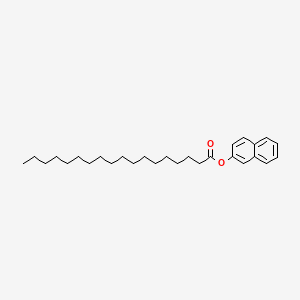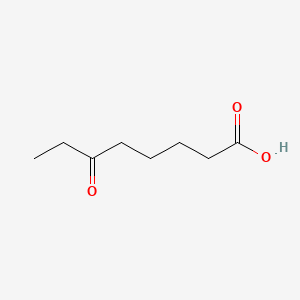
6-Oxo-octanoic acid
Vue d'ensemble
Description
6-Oxo-octanoic acid, also known as 6-keto-n-caprylic acid, is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a mono-isotopic mass of 158.094299 Da .
Synthesis Analysis
The synthesis of compounds similar to 6-Oxo-octanoic acid has been described in various patents. For instance, the preparation of ethyl 6-oxo-8-chloro-caprylate involves an addition reaction on ethyl 6-chloro-6-oxo-caproate and ethylene in dichloroethane solution with aluminum trichloride as a catalyst . Another compound, SM-102, which is used in lipid nanoparticles for mRNA-based vaccines, is synthesized through an alkylation reaction where a secondary amine is combined with a lipid bromo ester .
Molecular Structure Analysis
The molecular structure of 6-Oxo-octanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has several properties such as a density of 1.0±0.1 g/cm3, boiling point of 311.1±25.0 °C at 760 mmHg, and a flash point of 156.2±19.7 °C .
Physical And Chemical Properties Analysis
6-Oxo-octanoic acid has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 311.1±25.0 °C at 760 mmHg, and a flash point of 156.2±19.7 °C . It also has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 152.3±3.0 cm3 .
Applications De Recherche Scientifique
Pharmaceutical Field
Summary of the Application
6-Oxo-octanoic acid is used in the synthesis of biodegradable cationic and ionizable cationic lipids . These lipids are broadly applied as auxiliary agents in pharmaceutical products . They form lipophilic complexes with anionic therapeutic agents like nucleic acids, anionic small molecules, peptides, proteins, and heparins, improving cellular membrane permeability of these drugs .
Methods of Application or Experimental Procedures
The design of these lipids is inspired by natural cationic or ionizable cationic compounds like arginine, lysine, or betaine that are generally regarded as safe . Their conjugation to endogenous lipids like fatty acids or cholesterol results in amphiphilic lipids . As ester and amide bonds are cleaved in vivo by numerous enzymes such as lipases, esterases, and proteases, they are the preferred linkages between these natural building blocks .
Results or Outcomes
Biodegradable cationic and ionizable cationic lipids have shown promising results in terms of functionality and safety . They are rapidly degraded in vivo to preferably endogenous metabolites . This rapid degradation can minimize their toxic potential .
Infrared Spectroscopy
Summary of the Application
6-Oxo-octanoic acid, also known as 2-oxo-octanoic acid, has been compared with pyruvic acid in infrared spectroscopy . Both share the carboxylic acid and alpha ketone functional groups, characteristic of keto acids .
Methods of Application or Experimental Procedures
The balance between intra- and intermolecular hydrogen bonding is the dominant factor in determining the conformation of these acids, which ultimately influences their chemistry and photochemistry .
Results or Outcomes
The gas phase IR spectroscopy of pyruvic acid has been well characterized in different environments . It provides a comparison for 2-oxo-octanoic acid .
Food Industry
Summary of the Application
6-Oxo-octanoic acid has been found in the deterioration of frying oils . The formation of short-chain fatty acids (SCFAs) such as heptanoic acid and octanoic acid is accompanied by the reduction of unsaturated fatty acids during frying .
Methods of Application or Experimental Procedures
The deterioration of soybean oil, palm oil, and rapeseed oil for deep-fat frying chicken breast meat and potato chips was evaluated based on their SCFAs profiles .
Results or Outcomes
A logistically positive relationship was found between the content of octanoic acid and the deterioration of frying oils used for frying both chicken breast meat and potato chips .
Cosmetic Industry
Summary of the Application
Fatty acids, including 6-Oxo-octanoic acid, can undergo esterification and acid-base reactions . They can be used in cosmetic formulations as emulsifiers, emollients, and thickeners .
Methods of Application or Experimental Procedures
Fatty alcohols, derived from fatty acids, act as non-ionic surfactants/co-surfactants due to their amphipathic nature .
Results or Outcomes
The differentiating physico-chemical properties of branched chain alcohols make them immensely important in the synthesis and derivatization into cosmetics and personal care emollients .
Chemical Industry
Summary of the Application
6-Oxo-octanoic acid is a chemical compound with the molecular formula C8H14O3 . It is used in the chemical industry for various purposes.
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the particular use within the chemical industry.
Results or Outcomes
The outcomes would also vary based on the specific application within the chemical industry.
Environmental Science
Summary of the Application
6-Oxo-octanoic acid has been identified as a component of the sex pheromone blend for attracting the yellow-legged hornet, a pest in its native and invasive ranges worldwide .
Methods of Application or Experimental Procedures
The sex pheromone blend was analyzed and optimized for attracting male yellow-legged hornets in the subspecies’ native range .
Results or Outcomes
The optimized blend was found to be effective in attracting the yellow-legged hornet, which could be useful for controlling this pest .
Safety And Hazards
Carboxylic acids, including 6-Oxo-octanoic acid, can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
6-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYTVHCFIDKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195143 | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-octanoic acid | |
CAS RN |
4233-57-2 | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, 6-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



